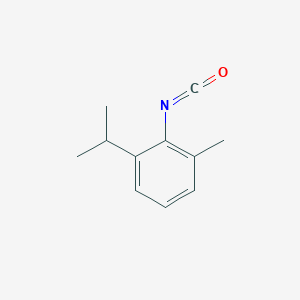

2-Isopropyl-6-methylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-methyl-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHDAVZHFWFZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403933 | |

| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-43-3 | |

| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isopropyl-6-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-methylphenyl isocyanate is an aromatic isocyanate characterized by the presence of sterically hindering isopropyl and methyl groups ortho to the isocyanate functionality. This structural feature significantly influences its reactivity, making it a subject of interest for specialized applications in organic synthesis and medicinal chemistry. The bulky substituents modulate the electrophilicity of the isocyanate group, offering a degree of selectivity in its reactions with nucleophiles. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of this compound, with a focus on its potential applications in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate the choice of reaction conditions, purification methods, and storage requirements.

| Property | Value | Source |

| CAS Number | 102561-43-3 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Boiling Point | 92 °C at 3 mmHg | [1] |

| Density | 1.008 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.526 | [1] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, and methyl protons. The aromatic protons will appear as a multiplet in the aromatic region. The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons, which in turn will appear as a doublet. The methyl group on the aromatic ring will present as a singlet.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The isocyanate carbon is typically found in the 120-130 ppm region. The aromatic carbons will have chemical shifts in the range of 120-150 ppm. The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing in the range of 2240-2280 cm⁻¹.[4][5] Other significant absorptions include C-H stretching vibrations of the alkyl and aromatic groups, and C=C stretching vibrations of the aromatic ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic compounds and alkyl-substituted aromatics would be anticipated.[7][8]

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically involves the conversion of the corresponding primary amine, 2-isopropyl-6-methylaniline. A common and effective method for this transformation is the use of phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.[9]

A general synthetic workflow is outlined below:

An alternative route to aryl isocyanates is the Curtius rearrangement, which proceeds from a carboxylic acid via an acyl azide intermediate.[8][10][11][12] This method avoids the use of highly toxic phosgene derivatives.

Reactivity

The isocyanate group is a highly reactive electrophile that readily reacts with a variety of nucleophiles. However, the steric hindrance provided by the ortho-isopropyl and methyl groups in this compound significantly influences its reactivity profile. This steric shielding can lead to slower reaction rates compared to unhindered aromatic isocyanates and may allow for selective reactions with less sterically demanding nucleophiles.

Common reactions of isocyanates include:

-

With amines: to form ureas.

-

With alcohols: to form carbamates (urethanes).

-

With water: to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.

The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water. The steric bulk in this compound can be exploited to control the outcome of reactions, particularly in competitive environments with multiple nucleophiles present.

Applications in Drug Development and Research

While specific, large-scale applications of this compound in marketed pharmaceuticals are not widely documented, its unique structural features make it a valuable reagent in medicinal chemistry and drug discovery for several reasons:

-

Introduction of a Lipophilic, Sterically Hindered Moiety: The 2-isopropyl-6-methylphenyl group can be incorporated into a lead compound to increase its lipophilicity, which can influence its pharmacokinetic properties such as absorption and distribution. The steric bulk can also be used to probe binding pockets of biological targets and to impart metabolic stability by shielding susceptible positions from enzymatic degradation.

-

As a Scaffold for Combinatorial Chemistry: The reactive isocyanate handle allows for the facile derivatization of the 2-isopropyl-6-methylphenyl core, enabling the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Synthesis of Biologically Active Ureas and Carbamates: Many kinase inhibitors and other targeted therapies contain urea or carbamate linkages. This compound can serve as a building block for the synthesis of novel compounds with potential therapeutic activity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Hazard Classifications:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin irritation

-

Serious eye irritation

-

Respiratory sensitization

-

Skin sensitization

-

Specific target organ toxicity (single exposure), respiratory system

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Safety goggles and face shield

-

Appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge)

-

Lab coat

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]

Experimental Protocols

General Procedure for the Synthesis of a Urea Derivative

This protocol describes a general method for the reaction of this compound with a primary amine to form a substituted urea.

Step-by-step methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 equivalents) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).

-

To this solution, add this compound (1.0 equivalent) dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Allow the reaction mixture to stir at room temperature and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

- Chemical synthesis method of isopropyl isocyanate. (2006).

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

2-Tert-butyl-6-methylphenyl isocyanate. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Curtius rearrangement. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

6.1: Interpreting C-13 NMR Spectra. (2019, July 24). Chemistry LibreTexts. [Link]

-

Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. (2022, December 30). Medwin Publishers. [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). [Link]

-

The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. [Link]

-

Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood. (n.d.). [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

-

Theory analysis of mass spectra of long-chain isocyanates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Chemical synthesis method of isopropyl isocyanate. (n.d.). Google Patents.

-

Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 7, 2026, from [Link]

-

Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. (2018, August 16). IOSR Journal. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. [Link]

-

FTIR and XPS study of the reaction of phenyl isocyanate and cellulose with different moisture contents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0278068). (n.d.). NP-MRD. Retrieved February 7, 2026, from [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. medwinpublisher.org [medwinpublisher.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

synthesis of 2-Isopropyl-6-methylphenyl isocyanate

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-6-methylphenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a sterically hindered aromatic isocyanate of interest in specialized polymer and pharmaceutical applications. The document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of both classical and modern synthetic methodologies. Emphasis is placed on the underlying chemical principles, causality behind procedural choices, and the practical execution of key protocols. Phosgene-based methods are discussed from a historical and industrial perspective, while safer, laboratory-scale, phosgene-free alternatives, primarily focusing on rearrangement reactions such as the Curtius and Hofmann rearrangements, are detailed with mechanistic clarity. This guide aims to serve as a practical and authoritative resource, balancing theoretical knowledge with actionable experimental detail.

Introduction: The Significance of Sterically Hindered Isocyanates

This compound belongs to a class of aromatic isocyanates characterized by significant steric hindrance around the reactive isocyanate (–N=C=O) group. This structural feature, imparted by the ortho-isopropyl and ortho-methyl substituents, modulates the reactivity of the isocyanate, making it a valuable building block in applications where controlled reaction kinetics and selectivity are paramount. Unlike less hindered isocyanates such as Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI), which are produced on a massive industrial scale for polyurethanes, this compound is typically utilized in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates where its unique steric and electronic properties can be leveraged.

The primary challenge in its synthesis lies in efficiently constructing the isocyanate functionality on a sterically crowded aniline precursor while ensuring high purity and yield. This guide explores the prevalent synthetic strategies, beginning with the synthesis of the crucial aniline intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 102561-43-3 | |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Boiling Point | 92 °C at 3 mmHg | |

| Density | 1.008 g/mL at 25 °C | |

| Refractive Index | n20/D 1.526 |

| Storage Temperature | 2-8°C | |

Synthesis of the Key Precursor: 2-Isopropyl-6-methylaniline

The synthesis of the target isocyanate invariably begins with the preparation of its corresponding aniline, 2-isopropyl-6-methylaniline. The strategic challenge is the selective ortho-isopropylation of o-toluidine.

Friedel-Crafts Alkylation of o-Toluidine

A common and effective method is the direct alkylation of o-toluidine with an isopropylating agent, such as propylene, in the presence of a Lewis acid or solid acid catalyst. The choice of catalyst is critical to achieving high selectivity for the desired 2,6-disubstituted product over other isomers.

-

Mechanism: The reaction proceeds via a classical Friedel-Crafts alkylation mechanism. The catalyst activates the propylene, generating an electrophilic species (a carbocation or a polarized complex) that is attacked by the electron-rich aromatic ring of o-toluidine. The amino group is a strong ortho-, para-director; however, the existing ortho-methyl group and the bulkiness of the incoming isopropyl group favor substitution at the vacant ortho position (C6).

-

Catalyst Systems:

-

Aluminum Chloride (AlCl₃): A strong Lewis acid that can effectively catalyze the reaction. A patent describes reacting o-toluidine with propylene in an autoclave using aluminum chloride, achieving good conversion.[1]

-

Zeolites (e.g., H-Y Zeolite): These solid acid catalysts offer advantages in terms of handling, recovery, and potential for higher selectivity due to their defined pore structures. A described method uses an H-Y zeolite catalyst at elevated temperature and pressure, reporting an 81.5% conversion of o-toluidine.[2]

-

Logical Flow: Precursor Synthesis Strategy

Caption: Synthesis of the key aniline precursor via Friedel-Crafts alkylation.

Synthetic Pathways to this compound

With the aniline precursor in hand, several routes can be employed to introduce the isocyanate group. These can be broadly categorized into phosgene-based and phosgene-free methods.

The Phosgene Route: An Industrial Mainstay

The reaction of primary amines with phosgene (COCl₂) is the most common industrial method for manufacturing isocyanates.[3] The process can be conducted in either a liquid or gas phase.[4]

-

Mechanism: The reaction proceeds in two main steps. First, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene to form an N-substituted carbamoyl chloride and hydrogen chloride (HCl). In the second step, this intermediate is heated to eliminate another molecule of HCl, yielding the isocyanate.

-

Causality & Trustworthiness: This method is highly reliable and generally high-yielding. However, the extreme toxicity of phosgene gas and the corrosive nature of the HCl byproduct necessitate specialized equipment and stringent safety protocols, making it unsuitable for most laboratory settings.[3] The process is a self-validating industrial standard due to its efficiency, but its hazards demand expert handling.

Phosgene-Free Routes: Safer Alternatives for Laboratory Synthesis

For laboratory and research purposes, phosgene-free methods are strongly preferred. These routes typically involve molecular rearrangements where a nitrogen atom migrates to an adjacent carbonyl carbon, forming the isocyanate intermediate.

The Curtius rearrangement is a robust and versatile method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom.[5][6] The reaction proceeds through an acyl azide intermediate, which thermally decomposes to the isocyanate with the expulsion of nitrogen gas.[7]

-

Mechanism: The key step is the concerted migration of the aryl group from the carbonyl carbon to the nitrogen atom as dinitrogen gas is liberated. This concerted mechanism ensures the retention of stereochemistry in the migrating group.[7] The resulting isocyanate is stable and can be isolated.

-

Workflow & Experimental Choices: The typical workflow involves a three-step sequence starting from the corresponding carboxylic acid, 2-isopropyl-6-methylbenzoic acid.

-

Acid Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous and easily removed.[10]

-

Acyl Azide Formation: The acyl chloride is then reacted with an azide source, most commonly sodium azide (NaN₃), to form the 2-isopropyl-6-methylbenzoyl azide. This intermediate is potentially explosive and should be handled with care and generally used without isolation.

-

Thermal Rearrangement: The acyl azide is gently heated in an inert solvent (e.g., toluene, benzene). Upon heating, it undergoes rearrangement to form this compound and nitrogen gas.[11]

-

Caption: The Curtius rearrangement workflow for isocyanate synthesis.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[12][13] If the reaction is stopped at the intermediate stage, the isocyanate can be isolated.

-

Mechanism: The reaction begins with the deprotonation of the amide by a strong base (e.g., NaOH), followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields an unstable intermediate that rearranges, with the aryl group migrating to the nitrogen and the bromide ion being expelled. This forms the isocyanate.[14]

-

Workflow & Experimental Choices: This route starts with 2-isopropyl-6-methylbenzamide.

-

Amide Synthesis: The precursor amide can be prepared from the corresponding acyl chloride (derived from the carboxylic acid as in the Curtius route) by reaction with concentrated ammonium hydroxide or ammonia gas.[15]

-

Rearrangement: The amide is treated with bromine (Br₂) in a cold aqueous solution of a strong base like sodium hydroxide (NaOH).[11] Careful control of temperature and stoichiometry is crucial to favor the formation and isolation of the isocyanate intermediate rather than its subsequent hydrolysis to the amine.

-

Caption: The Hofmann rearrangement workflow for isocyanate synthesis.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Curtius Rearrangement

Step 1A: Synthesis of 2-Isopropyl-6-methylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (for HCl and SO₂), add 2-isopropyl-6-methylbenzoic acid (1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (2.5 - 3.0 eq) dropwise at 0 °C.[8]

-

After the addition is complete, remove the ice bath and slowly warm the mixture to reflux. Maintain reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.[10][16]

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-isopropyl-6-methylbenzoyl chloride (a clear oil) is typically used in the next step without further purification.

Step 1B: Synthesis of this compound

-

Dissolve the crude 2-isopropyl-6-methylbenzoyl chloride (1.0 eq) from Step 1A in a dry, inert solvent such as toluene or acetone (approx. 5 mL per gram of acyl chloride).

-

In a separate flask, dissolve sodium azide (NaN₃) (1.2 - 1.5 eq) in a minimal amount of water and add it to the vigorously stirred acyl chloride solution, keeping the temperature below 10 °C with an ice bath. Caution: Sodium azide is highly toxic. Acyl azides are potentially explosive.

-

Stir the biphasic mixture vigorously for 1-2 hours at 0-5 °C.

-

Separate the organic layer, wash it with cold water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Crucial Step: Decant the dried solution into a larger flask equipped with a reflux condenser. Heat the solution gently to reflux (the boiling point of the solvent). The rearrangement will begin, evidenced by the evolution of nitrogen gas.

-

Maintain reflux until gas evolution ceases (typically 1-3 hours).

-

Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the resulting crude isocyanate can be purified by vacuum distillation to yield the final product.

Safety and Handling

-

Isocyanates: this compound is a hazardous chemical. It is classified as an acute toxin (oral, dermal, inhalation), a skin and eye irritant, and a respiratory sensitizer. Inhalation can lead to severe respiratory issues. Always handle in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Reagents:

-

Phosgene: Extremely toxic gas. Should only be handled by trained personnel in specialized facilities.

-

Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with care in a fume hood.

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas/pipes.

-

-

Reaction Conditions: The rearrangement of acyl azides should be conducted with care, heating gently to control the rate of nitrogen evolution. A safety shield is recommended.

Conclusion

The is a multi-step process that hinges on the successful preparation of the key precursor, 2-isopropyl-6-methylaniline. While the industrial phosgene route is efficient, its inherent hazards make it impractical for most research environments. Phosgene-free methods, particularly the Curtius rearrangement, offer a reliable and safer alternative for laboratory-scale synthesis. This route provides a clear and logical progression from a readily accessible carboxylic acid to the final isocyanate product. The Hofmann rearrangement presents another viable, albeit potentially lower-yielding, pathway from the corresponding amide. Successful synthesis relies on careful execution, an understanding of the underlying reaction mechanisms, and a stringent adherence to safety protocols when handling the hazardous intermediates and the final isocyanate product.

References

-

PrepChem.com. (n.d.). Synthesis of 2-Methyl-6-isopropyl aniline. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.

-

Patsnap. (n.d.). Production and preparation method of 2-methyl-6-isopropyl aniline. Eureka. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Omega. (2023). How To Get Isocyanate?. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). US3937840A - Compositions and methods of combatting bacteria and fungi using 2-methylbenzanilide derivatives.

-

Chemist Wizards. (2026, February). Hoffmann Rearrangement. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

YouTube. (2018, September 21). 22.4b Synthesis of Amines Hofmann Rearrangement. Chad's Prep. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. PubMed Central. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PubMed Central. Retrieved from [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistwizards.com [chemistwizards.com]

- 15. US3937840A - Compositions and methods of combatting bacteria and fungi using 2-methylbenzanilide derivatives - Google Patents [patents.google.com]

- 16. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2-Isopropyl-6-methylphenyl Isocyanate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-isopropyl-6-methylphenyl isocyanate, a sterically hindered aromatic isocyanate of growing interest in synthetic chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its reactivity profile, with a particular focus on its applications in specialized fields such as drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules.

Introduction: The Significance of Sterically Hindered Isocyanates

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity makes them valuable reagents in a multitude of chemical transformations, most notably in the formation of urethanes, ureas, and carbamates. Aromatic isocyanates, in particular, are foundational building blocks in the polymer industry.

In recent years, there has been a surge of interest in sterically hindered aromatic isocyanates, such as this compound. The bulky isopropyl and methyl groups flanking the isocyanate moiety impart unique reactivity and selectivity to the molecule. This steric hindrance can modulate the reaction kinetics, often leading to more controlled and selective transformations compared to their unhindered counterparts. This attribute is of paramount importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise control over reactivity is crucial. This guide will provide a detailed exploration of the synthesis, properties, and applications of this versatile reagent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Appearance | Colorless to light yellow liquid | General knowledge |

| Boiling Point | 92 °C at 3 mmHg | |

| Density | 1.008 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.526 | |

| CAS Number | 102561-43-3 |

Synthesis of this compound: A Step-by-Step Approach

The most common and industrially scalable method for the synthesis of aromatic isocyanates is the phosgenation of the corresponding primary amine. However, due to the extreme toxicity of phosgene, alternative, safer methods are continually being explored. Another viable, albeit less common for this specific substrate on an industrial scale, is the Curtius rearrangement of a corresponding acyl azide.

Synthesis of the Precursor: 2-Isopropyl-6-methylaniline

The synthesis of this compound begins with the preparation of its precursor, 2-isopropyl-6-methylaniline. A common method involves the alkylation of o-toluidine with propylene.

Caption: Synthesis of 2-Isopropyl-6-methylaniline.

Experimental Protocol: Synthesis of 2-Isopropyl-6-methylaniline [1]

-

Reaction Setup: In a high-pressure reaction kettle, add o-toluidine and aluminum trichloride (AlCl₃).

-

Inert Atmosphere: Seal the kettle and replace the internal atmosphere with nitrogen gas to ensure anhydrous and oxygen-free conditions.

-

Reactant Addition: Introduce propylene gas into the reaction kettle.

-

Reaction Conditions: Heat the mixture to 130-150 °C and maintain the reaction for 4-5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add toluene to the kettle.

-

Carefully quench the reaction by the dropwise addition of water.

-

Add more water to separate the organic layer.

-

Isolate the upper oily layer containing the product.

-

-

Purification: Purify the crude product by distillation under reduced pressure to obtain 2-isopropyl-6-methylaniline as a colorless, transparent liquid.

Conversion to this compound

With the precursor amine in hand, the next step is its conversion to the target isocyanate. The traditional method involves the use of phosgene.

Caption: Synthesis of this compound.

Experimental Protocol: Phosgenation of 2-Isopropyl-6-methylaniline (General Procedure)

Disclaimer: Phosgene is an extremely toxic gas and should only be handled by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

-

Solvent and Amine: Dissolve 2-isopropyl-6-methylaniline in an inert solvent such as toluene or chlorobenzene in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.

-

Phosgene Addition: A solution of phosgene in the same solvent is added to the stirred amine solution. The reaction is typically carried out at low temperatures initially and then gradually warmed.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting amine.

-

Work-up: Upon completion, the reaction mixture is typically purged with an inert gas (e.g., nitrogen) to remove excess phosgene. The solvent is then removed under reduced pressure.

-

Purification: The crude isocyanate is purified by vacuum distillation.

Reactivity and Mechanistic Considerations

The isocyanate group is a potent electrophile, readily attacked by nucleophiles. The general order of reactivity with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols > Water > Carboxylic Acids

The steric hindrance provided by the ortho-isopropyl and methyl groups in this compound significantly influences its reactivity. Compared to a less hindered aromatic isocyanate like phenyl isocyanate, the rate of reaction with nucleophiles is generally slower. This attenuated reactivity can be advantageous in preventing unwanted side reactions and allowing for greater control in complex synthetic sequences.

Applications in Drug Discovery and Organic Synthesis

The unique structural and reactivity profile of this compound makes it a valuable building block in medicinal chemistry and organic synthesis. The introduction of the 2-isopropyl-6-methylphenyl group can impart desirable pharmacokinetic properties to a molecule, such as increased metabolic stability or altered lipophilicity.

While specific, large-scale applications in marketed drugs are not widely documented, this isocyanate and structurally similar motifs are of interest in the development of novel therapeutic agents. For instance, the "isopropylphenyl" moiety is a key structural feature in a series of potent and selective pantothenate kinase (Pank) modulators, which are being investigated for the treatment of neurodegenerative diseases. While the direct use of this compound in the published synthesis of these specific modulators is not explicitly detailed, its potential as a synthon for creating analogous structures is evident to those skilled in the art of medicinal chemistry.

Spectroscopic Characterization

Definitive characterization of this compound is achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching of the -N=C=O group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), the isopropyl methyl protons (a doublet), and the methyl protons on the aromatic ring (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display a distinct resonance for the isocyanate carbon in the range of 120-130 ppm, in addition to the signals for the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract. Inhalation of isocyanate vapors can lead to respiratory sensitization and asthma-like symptoms. All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its sterically hindered nature provides a unique level of control and selectivity in its reactions, making it an attractive building block for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity is essential for its safe and effective utilization in the laboratory. As the demand for more sophisticated and precisely tailored molecules continues to grow, the importance of specialized reagents like this compound is expected to increase.

References

- Method for synthesizing 2-methyl-6-isopropyl aniline. CN102731319A.

Sources

Technical Monograph: Physicochemical Profiling of 2-Isopropyl-6-methylphenyl Isocyanate

Executive Summary

2-Isopropyl-6-methylphenyl isocyanate (CAS 102561-43-3) represents a specialized class of sterically hindered aryl isocyanates. Unlike its unhindered counterparts (e.g., phenyl isocyanate), this compound exhibits a distinct reactivity profile governed by the ortho-substitution pattern—specifically the bulky isopropyl group at the C2 position and the methyl group at C6.

For researchers in drug development, particularly those targeting the NLRP3 inflammasome or synthesizing urea-based kinase inhibitors , this steric bulk is not merely a physical property but a functional tool. It modulates metabolic stability and induces specific conformational locks in the final pharmacophore. This guide synthesizes the physicochemical data with practical handling protocols to ensure reproducibility in high-stakes synthesis.

Physicochemical Properties: The Core Data

The following data points are critical for establishing process parameters during synthesis and purification.

Table 1: Physical Property Matrix

| Property | Experimental Value | Condition / Context |

| Boiling Point | 92 °C | @ 3 mmHg (Vacuum) |

| Density | 1.008 g/mL | @ 25 °C |

| Refractive Index ( | 1.526 | @ 20 °C |

| Flash Point | 103 °C | Closed Cup |

| Appearance | Clear, colorless to light yellow liquid | Visual Inspection |

| Molecular Weight | 175.23 g/mol | Calculated |

| Solubility | Hydrolyzes in water; Soluble in Toluene, THF, DCM | Reacts with protic solvents |

Expert Insight: Pressure-Temperature Correlation

The boiling point of 92 °C is reported at deep vacuum (3 mmHg). Attempting to distill this compound at atmospheric pressure is strongly discouraged .

-

Thermal Risk: Aryl isocyanates are prone to dimerization (uretdione formation) and carbodiimide formation at temperatures exceeding 140–150 °C.

-

Process Recommendation: Always maintain a vacuum of <5 mmHg during purification. If a standard nomograph suggests an atmospheric boiling point near 210–220 °C, treat this as a theoretical limit that should never be reached in practice.

Synthetic Utility in Drug Development[1][2][3]

The primary application of this compound lies in its ability to introduce a lipophilic, metabolically robust "cap" to a drug molecule.

Case Study: NLRP3 Inflammasome Inhibitors

Recent medicinal chemistry campaigns (e.g., EP3661921B1) have utilized this isocyanate to synthesize sulfonylurea and urea derivatives that inhibit the NLRP3 inflammasome. The steric bulk of the 2-isopropyl group serves two functions:

-

Conformational Control: It forces the urea linkage out of planarity, often improving binding selectivity in the hydrophobic pocket of the target protein.

-

Metabolic Shielding: The isopropyl group protects the adjacent urea nitrogen from enzymatic oxidation.

Diagram 1: Synthetic Pathway & Steric Logic

The following diagram illustrates the synthesis of the isocyanate from its aniline precursor and its subsequent application in urea synthesis, highlighting the steric shielding effect.

Caption: Synthesis workflow showing the transformation of the aniline precursor to the isocyanate and its downstream conversion to a hindered urea. The steric 'umbrella' protects the reactive center.

Experimental Protocols

Protocol A: Precision Density Measurement

Objective: Accurate density determination is crucial for stoichiometry, as this reagent is often dispensed by volume. Equipment: Oscillating U-tube density meter (e.g., Anton Paar) or Gay-Lussac Pycnometer (2 mL).

Step-by-Step:

-

Temperature Control: Equilibrate the sample to exactly 25.0 °C ± 0.1 °C. Viscosity changes significantly with temperature, affecting volume measurements.

-

Moisture Exclusion: This is the critical failure point.

-

Pycnometer: Must be oven-dried and cooled in a desiccator.

-

Sample Loading: Load the isocyanate inside a glovebox or under a blanket of dry Nitrogen/Argon. Even trace atmospheric moisture will form urea precipitates (white solids), altering the density and fouling the instrument.

-

-

Measurement:

-

Inject sample slowly to avoid bubble formation (bubbles = lower density reading).

-

Record value. Expected: 1.008 g/mL .

-

-

Cleaning: Immediately flush with dry Toluene followed by dry Acetone. Do not use water or ethanol initially, as they will react with residual isocyanate to form insoluble ureas inside the capillary.

Protocol B: Vacuum Distillation (Purification)

Objective: Remove colored impurities (oxidation products) and oligomers.

-

Setup: Short-path distillation head with a vigorous stir bar. Grease all joints with chemically resistant grease (e.g., Krytox) or use Teflon sleeves.

-

Vacuum: Connect to a high-vacuum manifold capable of <5 mmHg.

-

Heating:

-

Use an oil bath, not a heating mantle, for precise temperature control.

-

Set bath temperature to ~110 °C initially.

-

-

Collection:

-

Discard the first 5% (fore-run), which may contain residual HCl or phosgene.

-

Collect the main fraction at 92 °C (vapor temp) @ 3 mmHg .

-

Receiver flask must be pre-dried and under inert gas.

-

-

Storage: Store at 2–8 °C under Argon. Seal with Parafilm.

Reactivity & Safety Profile

Reactivity Logic

The ortho-isopropyl group exerts a significant kinetic isotope-like effect.

-

Hydrolysis: Slower than phenyl isocyanate. While phenyl isocyanate reacts violently with water, this compound reacts more gradually, often forming a crust of urea that seals the liquid underneath.

-

Nucleophilic Addition: Reactions with secondary amines may require elevated temperatures (40–60 °C) or stronger catalysts (e.g., DBTL) compared to unhindered isocyanates.

Diagram 2: Reactivity Decision Tree

Use this logic flow to adjust reaction conditions based on nucleophile strength.

Caption: Decision matrix for optimizing reaction conditions. Steric hindrance necessitates harsher conditions for weaker nucleophiles.

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

European Patent Office. EP3661921B1 - Selective inhibitors of NLRP3 inflammasome. (2020). Retrieved from

-

ChemicalBook. this compound Properties and Safety. Retrieved from

-

PubChem. Compound Summary: Isocyanates and Steric Hindrance. Retrieved from

2-Isopropyl-6-methylphenyl isocyanate safety and handling precautions

Executive Summary

2-Isopropyl-6-methylphenyl isocyanate is a specialized building block frequently employed in the synthesis of urea-based pharmaceuticals and agrochemicals. Unlike simple aliphatic isocyanates, this molecule features significant steric hindrance due to the ortho-isopropyl and ortho-methyl groups flanking the isocyanate (-NCO) moiety.

While this steric bulk attenuates its immediate reactivity compared to phenyl isocyanate, it introduces a dangerous paradox: persistence . The compound reacts more slowly with atmospheric moisture, allowing it to linger on surfaces or in waste streams longer than expected, creating an "invisible" sensitization hazard. This guide outlines the rigorous protocols required to handle this compound without inducing occupational asthma or chemical burns.

Part 1: Chemical Profile & Steric Implications

Physical & Chemical Data

The following data establishes the baseline for engineering controls.

| Property | Value | Operational Implication |

| CAS Number | 28178-42-9 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₁H₁₃NO | Aromatic Isocyanate. |

| Boiling Point | ~92°C (at 3 mmHg) | High Vacuum Distillation Required. Do not attempt atmospheric distillation (decomposition risk). |

| Flash Point | ~103°C (Closed Cup) | Combustible.[1] Keep away from static discharge. |

| Density | 1.008 g/mL | Slightly denser than water; sinks in aqueous spills. |

| Appearance | Colorless to light yellow liquid | Hard to visually detect on surfaces. |

| Reactivity | Moisture Sensitive | Hydrolyzes to form the corresponding aniline and CO₂. |

The "Steric Shield" Hazard

In typical isocyanates, atmospheric moisture rapidly attacks the carbonyl carbon, forming a carbamic acid that decarboxylates into an amine.

-

The Difference: In this compound, the bulky isopropyl group blocks the nucleophilic attack trajectory.

-

The Risk: Spills do not "neutralize themselves" quickly. A droplet left on a benchtop may remain active for days, forming a thin polyurea crust that traps unreacted monomer underneath. Standard water wipe-downs are ineffective.

Part 2: Toxicology & Hazard Assessment

The Sensitization Mechanism (H334)

The primary threat is not acute toxicity, but Respiratory Sensitization .

-

Haptenization: Upon inhalation, the isocyanate moiety reacts with nucleophilic groups (hydroxyl, amino, sulfhydryl) on lung proteins (e.g., albumin).

-

Immunological Trigger: The immune system identifies this "isocyanate-protein conjugate" as a foreign invader.

-

Sensitization: Antibodies (IgE/IgG) are produced.

-

Reaction: Subsequent exposure—even at parts per billion (ppb) levels—triggers a severe asthmatic response (bronchospasm).

Key Hazard Codes:

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

-

H315/H319: Causes skin and serious eye irritation.[3]

Part 3: Engineering Controls & PPE

The hierarchy of controls must be strictly enforced. Reliance on PPE alone is a critical failure mode.

Hierarchy of Handling Logic

The following diagram illustrates the decision matrix for handling this compound.

Figure 1: Decision matrix for engineering controls based on volume and risk.

Personal Protective Equipment (PPE)

-

Respiratory: If working outside a glovebox, a half-mask respirator with Organic Vapor (OV) cartridges is the minimum requirement.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (inspection layer).

-

Outer Layer: 4-8 mil Nitrile or Laminate (barrier layer). Change outer gloves immediately upon splash.

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the lachrymator nature of the vapor.

Part 4: Operational Protocols

Storage[3][4][6][7][8]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.[4] Moisture ingress will cause the formation of insoluble urea solids (white precipitate), compromising purity and safety (pressure buildup from CO₂).

-

Secondary Containment: Store the bottle inside a secondary plastic container with desiccant packs.

Transfer Techniques (The "No-Pour" Rule)

Never pour isocyanates from the bottle. The vapor pressure, while low, is sufficient to cause sensitization during open pouring.

Protocol:

-

Septum Seal: Keep the manufacturer's bottle sealed with a septum (Sure/Seal™ type).

-

Cannula/Syringe:

-

Flush a glass syringe with dry Nitrogen.

-

Insert needle through septum.

-

Withdraw required volume.

-

Inject directly into the reaction vessel through its own septum.

-

-

Needle Wash: Immediately draw up "Decontamination Solution" (see Part 5) into the contaminated syringe before dismantling.

Reaction Setup

-

Solvents: Must be anhydrous (Water < 50 ppm). Water competes with the nucleophile, consuming the isocyanate and generating CO₂ pressure.[4][6]

-

Venting: Reactions must be vented through an oil bubbler to an exhaust line to prevent pressure buildup.

Part 5: Emergency Response & Decontamination

The Decontamination Solution

Water alone is ineffective due to the hydrophobicity and steric hindrance of the molecule. You must use a "chemically active" quench solution.

Standard Decon Mix:

-

90% Water

-

8% Concentrated Ammonium Hydroxide (The nucleophile)

-

2% Liquid Detergent (The surfactant to solubilize the isocyanate)

Mechanism: The detergent solubilizes the organic isocyanate, allowing the ammonia (a stronger nucleophile than water) to rapidly attack the isocyanate group, converting it to a harmless urea derivative.

Spill Response Workflow

The following diagram details the specific steps for neutralizing a spill.

Figure 2: Spill response and neutralization workflow. Note the critical warning regarding waste storage.

Waste Disposal[3]

-

The 48-Hour Rule: Do not tighten the cap on isocyanate waste containers immediately. The reaction with the decon solution releases CO₂.

-

Protocol: Leave the waste container cap loose (vented) in the fume hood for 48 hours to allow off-gassing before final sealing and disposal.

References

-

Fisher Scientific. (2021). Safety Data Sheet: 2,6-Diisopropylphenyl isocyanate (Analogous Hazard Data). Retrieved from

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.[4][5][6][7] Retrieved from

-

Organic Syntheses. (2013).[8] Handling Hazardous Chemicals: Isocyanates and Quenching Protocols. Org. Synth. 2013, 90, 271-286.[8] Retrieved from

-

Sigma-Aldrich. (n.d.). This compound Product Specification & Safety. Retrieved from

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Isopropyl Isocyanate.[9] Retrieved from

Sources

- 1. This compound 97 102561-43-3 [sigmaaldrich.com]

- 2. lakeland.com [lakeland.com]

- 3. fishersci.com [fishersci.com]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. safeworkhealth.com.au [safeworkhealth.com.au]

- 8. orgsyn.org [orgsyn.org]

- 9. nj.gov [nj.gov]

2-Isopropyl-6-methylphenyl isocyanate reaction with nucleophiles

Topic: 2-Isopropyl-6-methylphenyl Isocyanate: Reactivity Profile & Nucleophilic Addition Protocols Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, Chemical Engineers

Executive Summary: The Steric Advantage

This compound (CAS 102561-43-3) represents a specialized class of sterically hindered aryl isocyanates . Unlike simple phenyl isocyanate, the presence of bulky ortho-substituents (isopropyl at C2, methyl at C6) creates a "kinetic pocket" around the electrophilic carbon of the isocyanate (-N=C=O) group.

For drug development professionals—particularly those working on NLRP3 inflammasome inhibitors or sulfonylurea therapeutics—this molecule is a critical building block. Its unique architecture offers a dual advantage: it imparts metabolic stability to the final drug candidate by blocking enzymatic attack at the aromatic ring, but it simultaneously presents a challenge during synthesis. The steric bulk significantly retards nucleophilic attack, requiring specific forcing conditions and catalyst choices that differ from standard isocyanate chemistry.

This guide provides a validated reactivity framework, moving beyond generic protocols to address the specific kinetic bottlenecks imposed by the 2,6-disubstitution pattern.

Molecular Architecture & Reactivity Profile

The Ortho-Effect and Nucleophilic Trajectory

The reactivity of isocyanates is governed by the electrophilicity of the central carbon.[1] In this compound, the isopropyl group exerts a massive steric influence.

-

Electronic Effect: The alkyl groups are weakly electron-donating, slightly reducing the electrophilicity of the -NCO carbon compared to unsubstituted phenyl isocyanate.

-

Steric Effect (Dominant): The nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The 2-isopropyl group physically obstructs this trajectory.

-

Consequence: Reaction rates with weak nucleophiles (alcohols, water) are suppressed.

-

Consequence: Reaction with strong nucleophiles (primary amines) remains efficient but is slower than unhindered analogs, allowing for better control over exotherms.

-

Diagram 1: Steric Hindrance & Nucleophilic Attack Mechanism

Experimental Protocols & Process Optimization

The following protocols are designed to overcome the kinetic barrier of the ortho-isopropyl group.

Protocol A: Synthesis of Urea Derivatives (Aminolysis)

Target Application: Synthesis of NLRP3 Inhibitor Intermediates (e.g., Sulfonylureas)

Context: The reaction with amines is the most common application. While generally fast, the 2,6-substitution requires higher solvent volumes to prevent localized precipitation of the intermediate before conversion is complete.

| Parameter | Recommendation | Rationale |

| Solvent | Dichloromethane (DCM) or Toluene | Non-protic. Toluene allows for higher T if kinetics are sluggish. |

| Stoichiometry | 1.05 eq Isocyanate : 1.0 eq Amine | Slight excess of isocyanate ensures complete consumption of the amine. |

| Temperature | 0°C | Start cold to control initial exotherm, then heat to drive reaction against steric bulk. |

| Catalyst | None usually required | Amines are sufficiently nucleophilic. |

Step-by-Step Methodology:

-

Preparation: Charge the reaction vessel with the amine (1.0 eq) dissolved in anhydrous DCM (10 mL/g).

-

Addition: Cool the solution to 0°C under Nitrogen atmosphere.

-

Dosing: Add this compound (1.05 eq) dropwise. Note: Do not dump. The steric bulk does not prevent an exotherm; it only delays the onset.

-

Digestion: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.

-

Forcing: If >5% amine remains after 2 hours, heat to reflux (40°C for DCM). The steric hindrance often necessitates this thermal push.

-

Quench/Workup: Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Protocol B: Synthesis of Carbamates (Alcoholysis)

Target Application: Prodrug synthesis or protecting group installation.

Context: Alcohols are weaker nucleophiles. The ortho-isopropyl group makes uncatalyzed addition nearly impossible at standard temperatures.

| Parameter | Recommendation | Rationale |

| Solvent | THF or Toluene (Anhydrous) | High solubility; Toluene allows reflux >100°C. |

| Catalyst | DBTL (Dibutyltin Dilaurate) or DMAP | Lewis acid (Sn) or Nucleophilic catalyst (DMAP) is mandatory . |

| Temperature | 60°C - 80°C | Thermal energy required to overcome activation energy barrier. |

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous Toluene.

-

Catalyst Loading: Add DBTL (1-2 mol%). Caution: Organotins are toxic; handle with care.

-

Nucleophile Addition: Add the alcohol (1.1 - 1.5 eq).

-

Reaction: Heat to 80°C.

-

Monitoring: Monitor the disappearance of the Isocyanate peak (~2270 cm⁻¹) via IR spectroscopy.

-

Critical Check: If the peak stalls, add 0.5 eq of TEA (Triethylamine) as a co-catalyst.

-

-

Purification: Column chromatography is usually required to remove Tin residues.

Troubleshooting & Critical Process Parameters (CPPs)

The Hydrolysis Trap (Impurity Profile)

The most common failure mode is moisture contamination.

-

Mechanism: Water attacks the isocyanate

Carbamic Acid -

The Problem: This newly formed aniline is a nucleophile. It reacts with the remaining isocyanate to form the symmetrical urea: 1,3-bis(2-isopropyl-6-methylphenyl)urea .

-

Detection: This impurity appears as a highly insoluble white solid (High MP > 200°C).

Prevention Strategy:

-

Solvent Drying: Use solvents with <50 ppm water (Karl Fischer titration).

-

Inert Gas: Strict N2 or Ar blanket.

-

Reagent Quality: Distill the isocyanate if it appears cloudy or has a crust (indicates polymerization/hydrolysis).

Diagram 2: Synthesis Workflow & Decision Tree

References

- Title: Selective inhibitors of NLRP3 inflammasome.

-

General Isocyanate Reactivity

- Physical Properties & Safety: Title: this compound Product D

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Computational Elucidation of Aryl Isocyanates: Electronic Structure, Reactivity, and Spectroscopic Signatures

[1]

Executive Summary

Aryl isocyanates (

This guide provides a rigorous theoretical framework for modeling aryl isocyanates. It moves beyond standard textbook definitions to explore the "soft" potential energy surface of the N=C=O angle, the competitive resonance structures revealed by Natural Bond Orbital (NBO) analysis, and the multimolecular mechanisms governing their alcoholysis.

Theoretical Framework & Methodology

Selection of Functionals and Basis Sets

For aryl isocyanates, standard DFT functionals often fail to capture the subtle dispersion interactions critical for transition state stabilization, particularly in multimolecular mechanisms.

-

Recommended Functional:

B97X-D or M06-2X .-

Reasoning: These long-range corrected hybrid functionals with dispersion corrections are essential. The formation of pre-reaction complexes (hydrogen bonding between alcohol and isocyanate) relies heavily on non-covalent interactions that B3LYP underestimates.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: Diffuse functions (++) are mandatory to describe the lone pair electron density on the Nitrogen and Oxygen atoms, which dictates nucleophilic attack vectors.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Reasoning: Isocyanate reactions are highly solvent-dependent. PCM (Polarizable Continuum Model) is acceptable, but SMD provides better free energy of solvation (

) accuracy for polar organic solvents (e.g., THF, DMSO).

-

The "Linearity" Controversy

Textbooks depict the

-

Angle

: Typically calculated at -

Angle

: -

Implication: When optimizing geometries, ensure your convergence criteria are set to "Tight" (Opt=Tight in Gaussian), as the potential energy surface is extremely flat around the linear angle. Loose convergence can lead to imaginary frequencies that are actually numerical artifacts of this soft mode.

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis is superior to Mulliken population analysis for isocyanates because it decouples the resonance contributors. The reactivity of the central Carbon atom is dictated by the competition between two resonance forms:

-

Cumulative Structure:

(Dominant) -

Polar Structure:

Protocol Insight: A high weight of the Polar Structure correlates with increased susceptibility to nucleophilic attack at the Carbon. Electron Withdrawing Groups (EWGs) on the aryl ring stabilize the

Frontier Molecular Orbitals (FMO) & Substituent Effects

The electrophilicity of the isocyanate carbon is controlled by the LUMO energy.

-

LUMO Location: Primarily localized on the

-

HOMO Location: Delocalized over the aromatic ring.

Table 1: Theoretical Reactivity Trends of para-Substituted Phenyl Isocyanates (Trends derived from B3LYP/6-311++G(d,p) level theory)

| Substituent ( | Electronic Effect | LUMO Energy (eV) | Chemical Hardness ( | Electrophilicity Index ( | Reactivity Prediction |

| Strong EWG | -3.2 (Lowest) | Low | High | Hyper-Reactive | |

| Weak EWG | -2.4 | Medium | Medium | Reactive | |

| Reference | -2.1 | Medium | Medium | Standard | |

| Strong EDG | -1.8 (Highest) | High | Low | Sluggish |

Note: Lower LUMO energy implies the molecule more readily accepts electrons from a nucleophile (e.g., alcohol or amine).

Reaction Mechanisms: The Alcoholysis Pathway[2][3][4]

The formation of urethanes (carbamates) does not proceed via a simple bimolecular collision. Theoretical studies confirm a catalytic multimolecular mechanism , often involving a second molecule of alcohol or the solvent acting as a proton shuttle.

Pathway Visualization

The following diagram illustrates the energetic pathway for the addition of alcohol (

Caption: The lowest energy pathway involves a second alcohol molecule assisting proton transfer via a 6-membered cyclic transition state, significantly lowering the activation barrier compared to the strained 4-membered direct addition.

Experimental Protocol: Computational Setup

This self-validating protocol is designed for the Gaussian software suite but is adaptable to ORCA or GAMESS.

Step 1: Geometry Optimization & Frequency

Goal: Locate the global minimum and verify no imaginary frequencies exist. Input Keywords: #P wB97XD/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Toluene) Pop=Full

-

Self-Validation: Check the output for NImags=0. If NImags > 0 (often around 20-50

), you are likely stuck on the flat N-C-O bending potential. Re-optimize with Opt=Tight.

Step 2: NBO Analysis

Goal: Quantify resonance weights and Wiberg Bond Indices. Input Keywords: #P wB97XD/6-311++G(d,p) SCRF=(SMD,Solvent=Toluene) Pop=NBORead (At the end of the input file, add the $NBO block) $NBO BNDIDX E2PERT $END

Step 3: Spectroscopic Prediction (IR/NMR)

Goal: Correlate calculated frequencies with experimental QC data.

Scaling: DFT frequencies are harmonic and systematic overestimates. Apply a scaling factor (approx 0.95 for wB97X-D) to the computed N=C=O stretch.

Diagnostic Peak: Look for the intense asymmetric stretch at ~2270

Computational Workflow Diagram

Caption: Iterative workflow ensuring geometric stability before electronic property extraction.

References

-

Raspoet, G., et al. (1998). "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism." The Journal of Organic Chemistry. [Link]

-

Samanta, P., et al. (2019). "Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study." Polymers. [Link][1][2]

-

Mladenović, M., et al. (2009). "To Bend or Not to Bend: Revealing the Stereoelectronic Origin of the Distorted sp Carbon in Isocyanates." The Journal of Physical Chemistry A. [Link]

-

Gaussian, Inc. (2024). "Gaussian 16 User Reference: Solvation Models." [Link]

-

Weinhold, F., & Landis, C. R. (2005). "Natural Bond Orbitals and Extensions of Localized Bonding Concepts." Chemistry Education Research and Practice. [Link]

Technical Guide: Discovery and Synthesis of 2-Isopropyl-6-methylphenyl Isocyanate

Executive Summary

2-Isopropyl-6-methylphenyl isocyanate (CAS: 102561-43-3) is a specialized, sterically hindered electrophile used primarily as a building block in the synthesis of bioactive carbamates, ureas, and herbicides. Structurally, it belongs to the class of ortho-disubstituted phenyl isocyanates, where the bulky isopropyl group at the 2-position and the methyl group at the 6-position create a significant steric shield around the isocyanate (-NCO) moiety.

This steric environment confers unique stability, retarding the typical dimerization (uretdione formation) observed in less hindered isocyanates while maintaining sufficient reactivity for nucleophilic addition with amines and alcohols. This guide details the definitive synthetic pathway, grounded in the foundational phosgenation methodologies established for hindered anilines.

Historical Context & Chemical Genealogy

While the specific congener This compound appears in patent literature as a refined analog for structure-activity relationship (SAR) studies—particularly in the optimization of NLRP3 inflammasome inhibitors and acetanilide herbicides—its synthetic lineage traces back to the industrial development of hindered anilines in the mid-20th century.

The compound is a direct descendant of the 2,6-dialkylaniline family, heavily researched for the production of herbicides like Metolachlor (which utilizes the 2-ethyl-6-methyl analog). The "discovery" of this specific isocyanate is therefore best understood not as a singular isolated event, but as the application of the hindered amine phosgenation protocols developed by companies like Bayer and Ciba-Geigy (now Syngenta) to the specific 2-isopropyl-6-methylaniline precursor.

Synthetic Pathway Analysis

The synthesis relies on the conversion of 2-isopropyl-6-methylaniline (CAS: 5266-85-3) to the isocyanate. Two primary routes exist:

-

Classical Phosgenation: The industrial standard using phosgene gas (

). -

Triphosgene Protocol: A safer, bench-stable laboratory method using bis(trichloromethyl) carbonate.

Mechanistic Logic

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of the phosgene equivalent, forming a carbamoyl chloride intermediate. The critical step is the elimination of HCl, which is driven by heat.

-

Challenge: The ortho-isopropyl group exerts steric pressure, making the initial nucleophilic attack slower than in unsubstituted anilines.

-

Solution: High-boiling solvents (e.g., toluene, chlorobenzene) are used to maintain the temperature required to drive HCl elimination and prevent the formation of symmetrical urea byproducts.

Visualizing the Pathway

The following diagram illustrates the transformation from the commodity chemical o-toluidine to the target isocyanate.

Figure 1: Synthetic route from o-toluidine to this compound via alkylation and phosgenation.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocol

The following protocol is a self-validating system designed for the laboratory-scale synthesis (10-50 mmol) using Triphosgene . This method avoids the handling of gaseous phosgene while delivering high yields.

Safety Warning

CRITICAL: Isocyanates are potent sensitizers. Triphosgene decomposes to phosgene upon heating or contact with nucleophiles. All operations must be performed in a properly functioning fume hood.

Materials

-

Precursor: 2-Isopropyl-6-methylaniline (1 eq)[1]

-

Reagent: Triphosgene (0.35 eq - stoichiometric equivalent to 1.05 eq Phosgene)

-

Solvent: Anhydrous Toluene (dried over molecular sieves)

-

Scavenger: Triethylamine (optional, for HCl scavenging, though thermal elimination is preferred for purity)

Step-by-Step Methodology

| Step | Operation | Technical Rationale |

| 1 | Solvation | Dissolve Triphosgene (2.97 g, 10 mmol) in dry toluene (50 mL) in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Cool to 0°C . |

| 2 | Addition | Dissolve 2-isopropyl-6-methylaniline (4.47 g, 30 mmol) in toluene (20 mL). Add this solution dropwise to the triphosgene mixture over 30 minutes at 0°C. |

| 3 | Heating | Allow the mixture to warm to room temperature, then slowly heat to reflux (110°C) . Maintain reflux for 3-4 hours. |

| 4 | Purging | While refluxing, a slow stream of dry nitrogen can be passed through the headspace (into a scrubber). |

| 5 | Isolation | Cool the mixture. Remove solvent under reduced pressure (rotary evaporator). |

| 6 | Purification | Perform vacuum distillation. Target BP: ~92°C at 3 mmHg. |

Quality Control & Validation

-

IR Spectroscopy: Look for the strong, sharp characteristic -N=C=O stretch at ~2270 cm⁻¹ . Absence of broad N-H peaks (3300-3500 cm⁻¹) confirms conversion of the amine.

-

GC-MS: Confirm molecular ion peak (

= 175.23 Da).

Mechanistic Insight: The "Orthogonal Shield"

The 2-isopropyl-6-methyl substitution pattern is not merely decorative; it is functional.

-

Kinetic Stabilization: The isopropyl group (

) is bulky. It rotates to minimize steric clash with the ring, effectively blocking one face of the isocyanate group. This prevents the "stacking" required for dimerization into uretdiones, a common degradation pathway for phenyl isocyanate. -

Selectivity: In reactions with multifunctional nucleophiles, this steric bulk can be exploited to achieve selectivity, reacting only with primary, unhindered alcohols or amines while leaving secondary or tertiary sites untouched.

Figure 2: Schematic representation of the steric environment. The isopropyl and methyl groups restrict the angle of attack for incoming nucleophiles.

References

-

Sigma-Aldrich. this compound Product Specification & CAS 102561-43-3 Data.Link

-

United States Patent 3641094A. Preparation of Isocyanates. (1972). Describes the foundational biphasic phosgenation protocols for hindered 2,6-dialkylphenyl isocyanates. Link

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates via Triphosgene. (Adapted methodology for bench-stable phosgenation). Link

-

PubChem. 2-Isopropyl-6-methylaniline (Precursor) Compound Summary.Link

Sources

- 1. CAS 16298-38-7: 4,4'-methylenebis(2-isopropyl-6-methylanil… [cymitquimica.com]

- 2. 5266-85-3|2-Isopropyl-6-methylaniline|BLD Pharm [bldpharm.com]

- 3. US5360888A - Hydrolysis-stable polyamides - Google Patents [patents.google.com]

- 4. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | 16298-38-7 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 2-Isopropyl-6-methylaniline | CAS 5266-85-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. US20130324573A1 - Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of alzheimer's disease - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Polymers Using 2-Isopropyl-6-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-methylphenyl isocyanate is an aromatic isocyanate monomer characterized by significant steric hindrance around the reactive isocyanate group due to the presence of an isopropyl and a methyl group in the ortho positions of the phenyl ring. This unique structural feature makes it a compelling building block for the synthesis of advanced polymers with controlled architectures and novel properties. The bulky substituents play a crucial role in directing the polymerization pathway, often leading to the formation of rigid, helical polymer chains.

Polyisocyanates, the polymers derived from isocyanate monomers, are known for their rigid-rod-like conformations in solution, a consequence of the restricted rotation around the amide bonds of the polymer backbone.[1] This rigidity, combined with the potential for chirality arising from the helical structure, makes these materials highly attractive for a range of specialized applications, including chiral separations, advanced optical materials, and as scaffolds for catalysts and biological mimics.